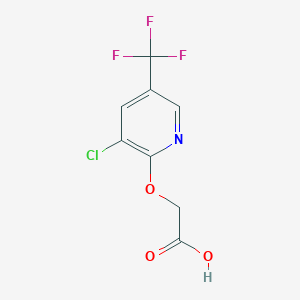

(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid

Description

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO3/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOSHSKOOHNGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184341 | |

| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95355-49-0 | |

| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95355-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 5-Trifluoromethylpyridine Derivatives

- Starting from 5-trifluoromethylpyridine or its derivatives, chlorination at the 3-position is achieved by reacting with chlorine gas in the vapor phase.

- Catalysts such as activated carbon or metal chlorides (iron, antimony, copper, zinc chlorides) facilitate regioselective chlorination.

- Reaction conditions: atmospheric pressure (or adjusted pressure), temperature control in a vertical Inconel reactor with catalyst fluidized bed.

- The chlorinated product, 3-chloro-5-trifluoromethylpyridine, is obtained as an oily substance and purified by distillation or crystallization.

- Unreacted starting materials are recycled to improve yield.

| Parameter | Conditions/Notes |

|---|---|

| Starting material | 5-Trifluoromethylpyridine or 2-chloro/fluoro derivatives |

| Chlorine source | Cl2 gas |

| Catalyst | Activated carbon, FeCl3, SbCl3, CuCl2, ZnCl2 |

| Reaction phase | Vapor phase |

| Pressure | Atmospheric or adjusted |

| Purification | Distillation/crystallization |

| Product boiling point | 144–145 °C at 760 mmHg |

Alternative Route via Pyridine N-Oxide Chlorination

- 3-Trifluoromethylpyridine is oxidized to its N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

- The N-oxide then reacts with chlorinating agents like oxalyl chloride in an inert solvent (preferably dichloromethane) at low temperatures (-30 to -20 °C).

- A base, typically triethylamine, is added to enhance reaction rate and yield.

- This method yields 2-chloro-3-trifluoromethylpyridine with high purity and yield, which can be adapted for 3-chloro derivatives by positional control.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | 3-Trifluoromethylpyridine + H2O2 (30%) in acetic acid, 80-90 °C, 7 h | Formation of 3-trifluoromethylpyridine N-oxide |

| Chlorination | Oxalyl chloride, dichloromethane, -30 to -20 °C, 1 h | Chlorinated pyridine N-oxide intermediate |

| Base addition | Triethylamine, dropwise, -30 to -20 °C, 2 h | Deoxygenation and chlorination |

| Purification | Extraction, distillation | 2-Chloro-3-trifluoromethylpyridine, ~99% purity |

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Starting Material | Reagents/Conditions | Product | Yield/Purity Notes |

|---|---|---|---|---|

| 1 | 5-Trifluoromethylpyridine derivatives | Cl2 gas, activated carbon or metal chloride catalysts, vapor phase, atmospheric pressure | 3-Chloro-5-(trifluoromethyl)pyridine | Purified by distillation/crystallization |

| 2 | 3-Trifluoromethylpyridine | H2O2 (30%), acetic acid, 80-90 °C, 7 h | 3-Trifluoromethylpyridine N-oxide | ~32% solution in dichloromethane |

| 3 | 3-Trifluoromethylpyridine N-oxide | Oxalyl chloride, dichloromethane, -30 to -20 °C, triethylamine | 2-Chloro-3-trifluoromethylpyridine | >90% yield, >99% purity |

| 4 | 2-Hydroxy or 2-chloro-3-chloro-5-(trifluoromethyl)pyridine | Chloroacetic acid or ester, base (K2CO3/NaH), DMF/DMSO, 50-100 °C | This compound | Purified by crystallization |

Detailed Research Findings and Notes

- The vapor phase chlorination method offers an industrially feasible and scalable route for preparing chlorotrifluoromethylpyridine intermediates with good selectivity and recyclability of unreacted materials.

- The N-oxide chlorination route provides a high-yield, high-purity alternative with milder reaction conditions and better control over regioselectivity, especially useful when preparing 2-chloro derivatives.

- The choice of chlorinating agents (oxalyl chloride preferred) and bases (triethylamine preferred) significantly impacts yield and purity.

- Solvent choice influences reaction kinetics and product isolation; halogenated solvents like dichloromethane and dichloroethane are preferred for chlorination steps.

- The final etherification step to introduce the acetic acid moiety is well-established in heterocyclic chemistry, relying on nucleophilic substitution mechanisms under basic conditions [general organic synthesis knowledge].

- Purity of the final product is typically above 95%, suitable for agrochemical or pharmaceutical applications.

Mechanism of Action

The mechanism of action of (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid is largely dependent on its application. In agrochemicals, it may act by inhibiting specific enzymes or pathways in target organisms. In pharmaceuticals, it could interact with molecular targets such as receptors or enzymes, modulating their activity to produce a therapeutic effect .

Comparison with Similar Compounds

Structural Analogs: Pyridyloxy Acetic Acid Derivatives

Key Structural Differences :

- Haloxyfop includes a phenoxy-propanoic acid chain, enhancing lipid solubility and target specificity .

- M40 lacks the ether linkage, making it more susceptible to degradation into fluopyram-picoline under environmental conditions .

Functional Group Variants

Thioether Analog:

- CAS 338422-73-4: [3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid replaces the ether oxygen with sulfur. Hazard: Classified as irritant (Xi) .

Methyl/Ester Derivatives:

- Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3): Ester form improves volatility and synthetic utility .

Degradation and Metabolic Pathways

Physicochemical Properties

| Property | This compound | Triclopyr | M40 |

|---|---|---|---|

| Solubility (inferred) | Moderate (polar groups) | High (Cl-rich) | Low (direct CH₂ bond) |

| Melting Point | Not reported | 148–150°C | Not reported |

| Stability | Likely stable in acidic conditions | Hydrolysis-resistant | Rapidly degrades |

Biological Activity

(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid, a compound with the molecular formula and CAS number 95355-49-0, has garnered interest in various fields, particularly in agrochemistry and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClF₃NO₃ |

| Molecular Weight | 255.58 g/mol |

| CAS Number | 95355-49-0 |

| MDL Number | MFCD10568276 |

| Purity | ≥95% |

The biological activities of this compound are attributed to its unique structural features, including the trifluoromethyl group and the pyridine ring. These characteristics enhance its interaction with biological targets, influencing various biochemical pathways:

- Agrochemical Applications : The compound is utilized for its herbicidal properties against specific weed species, functioning through mechanisms that inhibit plant growth by affecting hormone regulation and photosynthesis processes .

- Pharmaceutical Potential : In medicinal chemistry, derivatives of trifluoromethylpyridines have shown promise as anti-inflammatory and antimicrobial agents. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving bioavailability and cellular penetration .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for these bacteria range from 10 µg/mL to 50 µg/mL, indicating moderate to strong antibacterial effects .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 12 µg/mL, comparable to standard antibiotics like vancomycin . -

Herbicidal Activity Assessment :

In agricultural research, field trials revealed that formulations containing this compound effectively controlled weed populations in maize crops. The application rates varied from 200 to 400 g/ha, with significant reductions in weed biomass observed .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Due to its lipophilic nature, the compound is readily absorbed through biological membranes.

- Distribution : It exhibits a wide distribution in tissues, facilitated by its molecular weight and structure.

- Metabolism and Excretion : Metabolic pathways involve phase I and phase II reactions, leading to various metabolites that may retain some biological activity.

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity

The compound has been studied for its herbicidal properties. It acts as a selective herbicide that targets specific weed species while minimizing damage to crops. Research indicates that the trifluoromethyl group enhances the lipophilicity of the molecule, improving its uptake by plant tissues and increasing its effectiveness against resistant weed species .

Mechanism of Action

The mechanism through which (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid operates involves the inhibition of key metabolic pathways in plants. It interferes with photosynthesis and amino acid synthesis, leading to plant death. This mode of action is similar to other herbicides in the pyridine family, making it a valuable addition to integrated weed management strategies .

Pharmaceutical Applications

Potential Therapeutic Uses

In medicinal chemistry, this compound has shown promise as a lead structure for developing new therapeutic agents. Its unique molecular framework allows for modifications that can enhance biological activity against various diseases, including cancer and bacterial infections. The presence of the chloro and trifluoromethyl groups is particularly beneficial for increasing metabolic stability and bioavailability .

Case Studies

Several studies have evaluated derivatives of this compound for their anticancer properties. For instance, modifications to the pyridine ring have resulted in compounds with improved cytotoxicity against breast cancer cell lines. These findings suggest that further exploration could yield effective anticancer drugs .

Chemical Intermediate

Synthesis and Derivatives

This compound serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it versatile for creating more complex molecules. For example, it can be reacted with amines or alcohols to produce bioactive compounds used in drug formulations or agricultural products .

Q & A

Q. What are the optimal synthetic routes for (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3-chloro-5-(trifluoromethyl)pyridin-2-ol and chloroacetic acid derivatives. Key parameters include:

- Catalyst : Use of K₂CO₃ or NaH to deprotonate the phenolic oxygen for nucleophilic attack .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .

- Temperature : Reactions are performed at 80–100°C for 12–24 hours, with yields >75% reported under optimized conditions .

Critical Note : Impurities like unreacted pyridinyl precursors require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR shows characteristic signals: δ 8.4–8.6 ppm (pyridine H-4/H-6), δ 4.8–5.2 ppm (OCH₂CO), and δ 3.7–4.1 ppm (acetic acid protons). ¹⁹F NMR confirms CF₃ groups at δ -62 to -65 ppm .

- X-ray Crystallography : Single-crystal analysis (using SHELX programs ) reveals bond angles and distances critical for confirming steric effects of the trifluoromethyl group. Crystallization in ethanol/water mixtures produces orthorhombic crystals suitable for refinement .

Advanced Research Questions

Q. What are the dominant metabolic pathways of this compound in soil-plant systems, and how do these pathways differ under aerobic vs. anaerobic conditions?

- Methodological Answer :

- Aerobic Degradation : In soils, microbial oxidation cleaves the ether bond, yielding 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and glycolic acid as primary metabolites. LC-MS/MS (ESI⁻ mode) with MRM transitions (e.g., m/z 254 → 208 for TPA) quantifies degradation kinetics .

- Anaerobic Conditions : Reductive dechlorination replaces Cl with H, forming 5-(trifluoromethyl)pyridin-2-yloxyacetic acid , detected via HRMS (Q-TOF, mass error <2 ppm) .

Data Contradiction : reports TPA as a stable metabolite, but suggests further degradation to trifluoroacetic acid (TFA) under prolonged UV exposure, requiring controlled photolysis studies.

Q. How does the trifluoromethyl group influence the herbicidal activity of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- QSAR Studies : Replace CF₃ with CH₃ or H to assess bioactivity. Molecular docking (AutoDock Vina) against acetyl-CoA carboxylase (ACCase, PDB: 1WCI) shows CF₃ enhances binding affinity (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for CH₃) due to hydrophobic interactions with Leu1705 and Ile1731 .

- In Vivo Testing : Arabidopsis thaliana bioassays reveal EC₅₀ values of 0.8 µM (CF₃ analog) vs. 12 µM (CH₃ analog), confirming CF₃’s role in membrane permeability .

Q. What analytical challenges arise in quantifying trace residues of this compound in environmental samples, and how can they be mitigated?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges recovers >90% of the compound from water. Matrix effects in plant tissues (e.g., chlorophyll interference) are reduced via QuEChERS cleanup .

- Detection Limits : UPLC-MS/MS achieves LOQs of 0.1 µg/L in water and 5 µg/kg in soil. Isotope dilution (¹³C-labeled internal standard) corrects for ion suppression .

Data Contradictions and Resolution

Q. Discrepancies in reported half-lives of this compound in aquatic systems: How can experimental variables be standardized?

- Resolution :

- Half-lives vary from 3 days (pH 7, 25°C) to 30 days (pH 5, 15°C) due to hydrolysis rate dependence on pH and temperature. Standardize test conditions per OECD 307 guidelines (e.g., buffered solutions, dark incubation) .

- Conflicting data from (rapid degradation) vs. (persistence) may stem from microbial community differences. Metagenomic profiling of test systems is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.